![molecular formula C19H23FN4O B5632336 N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine](/img/structure/B5632336.png)
N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine
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Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine," involves complex reactions that often include the condensation of different precursors. A study by Rao, Mai, and Song (2017) describes a Cu-catalyzed synthesis method for creating imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which may share some synthetic pathways with the compound of interest, demonstrating the utility of copper catalysis in constructing similar heterocyclic frameworks under oxidative conditions (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the arrangement of atoms and the geometry of the molecule, plays a crucial role in their chemical behavior and interactions. A study on the crystal structure of related compounds by He, Peng, and Li (2007) provides insight into how such structures are determined and their significance. The study highlights the importance of hydrogen bonds and π-π interactions in stabilizing the crystal packing of these molecules, which could be relevant to understanding the structural configuration of "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine" (He, Peng, & Li, 2007).
Chemical Reactions and Properties
The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. Studies such as those by Shulman and Rahn (1966) on the electron spin resonance of pyrimidines and purines in excited states provide valuable insights into the chemical behavior of these compounds under various conditions, which could be extrapolated to understand the reactivity of "N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine" (Shulman & Rahn, 1966).
Future Directions
properties
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-[2-(3-fluorophenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-2-21-19-22-12-15(13-23-19)18(25)24-10-5-3-4-9-17(24)14-7-6-8-16(20)11-14/h6-8,11-13,17H,2-5,9-10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTVVACLQSFJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCCCCC2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine |
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